molecular formula C16H17NO2 B1272068 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 143165-32-6

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No. B1272068
Key on ui cas rn: 143165-32-6
M. Wt: 255.31 g/mol
InChI Key: BOSKLOMTRITQHA-UHFFFAOYSA-N
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Patent
US05124332

Procedure details

Indole (45.3 g, 0.38 mol), 1,4-cyclohexanedione monoethylene ketal (45.5 g, 0.29 mol) and potassium hydroxide (9.12 g, 0.16 mol) are heated to reflux in 100 mL of methanol for 18 hours. The reaction is cooled and the product is isolated by filtration and washed with water to give a white solid (69.0 g).
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH2:10]1[O:20][C:13]2([CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]2)[O:12][CH2:11]1.[OH-].[K+]>CO>[CH2:10]1[O:20][C:13]2([CH2:18][CH2:17][C:16]([C:3]3[C:4]4[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=4)[NH:1][CH:2]=3)=[CH:15][CH2:14]2)[O:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
45.5 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
9.12 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CC=C(CC2)C2=CNC3=CC=CC=C23)O1
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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